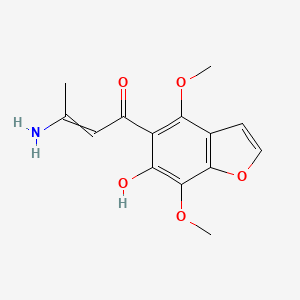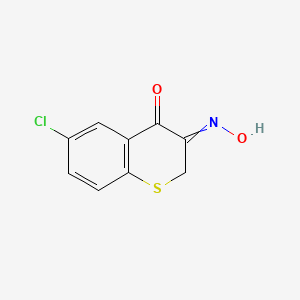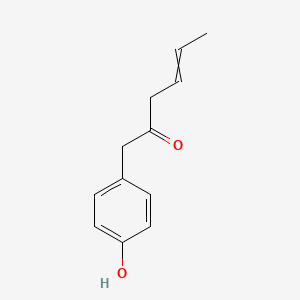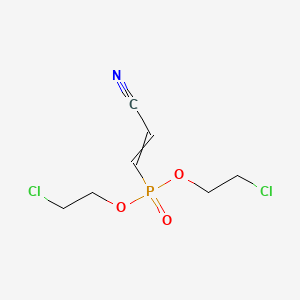![molecular formula C12H11NO6 B14587273 6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate CAS No. 61547-27-1](/img/structure/B14587273.png)
6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate is a chemical compound with a complex structure that includes a furo[3,4-c]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate typically involves multi-step organic reactions. One common approach is to start with the furo[3,4-c]pyridine core and introduce the methyl and oxo groups through specific reagents and conditions. The diacetate groups are then added through acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
- 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride
Uniqueness
Compared to similar compounds, 6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate is unique due to its specific functional groups and structural configuration
Propriétés
Numéro CAS |
61547-27-1 |
|---|---|
Formule moléculaire |
C12H11NO6 |
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
(7-acetyloxy-6-methyl-1-oxo-3H-furo[3,4-c]pyridin-3-yl) acetate |
InChI |
InChI=1S/C12H11NO6/c1-5-10(17-6(2)14)9-8(4-13-5)12(18-7(3)15)19-11(9)16/h4,12H,1-3H3 |
Clé InChI |
GWCVWMUUOLEPIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2C(OC(=O)C2=C1OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)

![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)


silane](/img/structure/B14587246.png)




